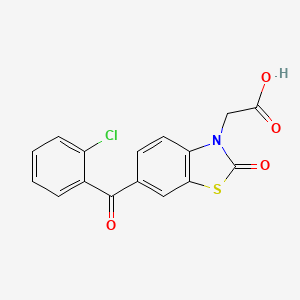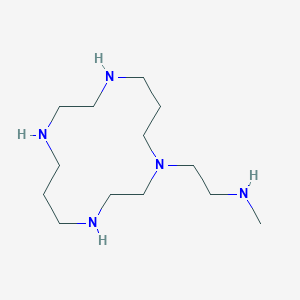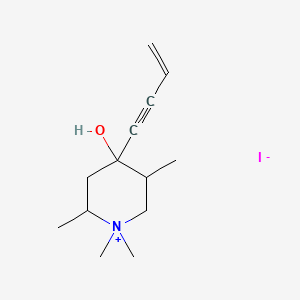
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with a butenynyl group and a hydroxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous conditions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The butenynyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the butenynyl group would yield an alkane .
Applications De Recherche Scientifique
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having a butenynyl group but differs in the core structure.
1-Buten-3-yne: Shares the butenynyl group but lacks the piperidinium core.
Uniqueness
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is unique due to its combination of a piperidinium core with a butenynyl and hydroxy group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
502131-67-1 |
|---|---|
Formule moléculaire |
C13H22INO |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
4-but-3-en-1-ynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-6-7-8-13(15)9-12(3)14(4,5)10-11(13)2;/h6,11-12,15H,1,9-10H2,2-5H3;1H/q+1;/p-1 |
Clé InChI |
SZNOCUGZJFYFBB-UHFFFAOYSA-M |
SMILES canonique |
CC1CC(C(C[N+]1(C)C)C)(C#CC=C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
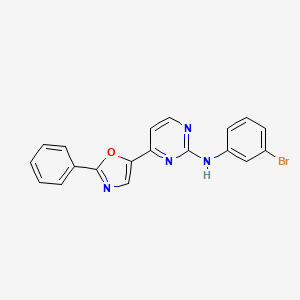
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
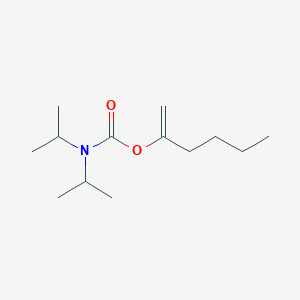
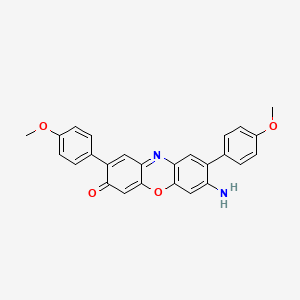
![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
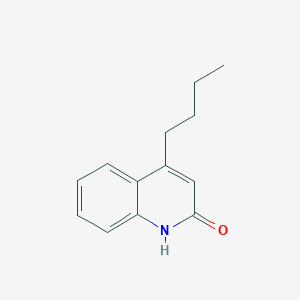
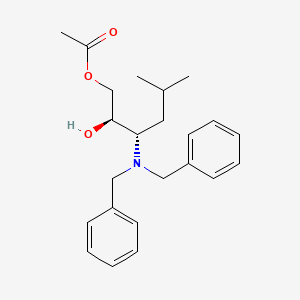
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
